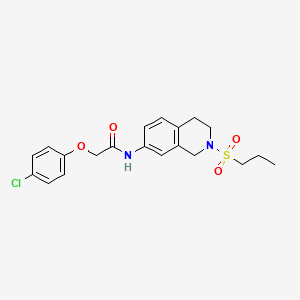

2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a propylsulfonyl group at position 2 and a 4-chlorophenoxy-acetamide substituent at position 5. The 4-chlorophenoxy moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding affinity due to its lipophilicity and electronic effects. The propylsulfonyl group may influence solubility and metabolic stability.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFLOYFDERMJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that belongs to the class of tetrahydroisoquinoline (THIQ) compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a tetrahydroisoquinoline core, which is known for its pharmacological potential. The presence of the 4-chlorophenoxy group and the propylsulfonyl substituent significantly influences its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. A study highlighted the role of THIQ compounds in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The specific compound has been shown to enhance neurotrophic factor expression, which is crucial for neuronal survival and function .

2. Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been extensively studied. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of the compound in a rodent model of Parkinson's disease. The administration of the compound resulted in a significant reduction in motor deficits and improved dopaminergic neuron survival compared to control groups. This suggests its potential utility in treating Parkinson's disease .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM. Furthermore, flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

Halogen Substitution Effects: The fluorinated analog (2-fluorophenoxy) in differs from the target compound’s 4-chlorophenoxy group. The chlorine in the target compound enhances lipophilicity, which could improve membrane permeability compared to non-halogenated analogs.

Core Structure Variations: The tetrahydroisoquinoline core in the target compound contrasts with the phthalimide core in . Phthalimides are typically rigid and planar, favoring polymer synthesis, whereas tetrahydroisoquinolines are more flexible, enabling interactions with biological targets like enzymes or receptors. The azetidine-containing derivative in introduces a constrained ring system, which may enhance metabolic stability compared to the tetrahydroisoquinoline scaffold.

Functional Group Impact: The propylsulfonyl group in the target compound likely improves solubility compared to non-sulfonylated analogs. The dual 4-chlorophenoxy groups in the patent compound () suggest a dimeric design, possibly increasing avidity for ATF4 or related targets.

Research Findings and Hypotheses

- Therapeutic Potential: The patent in highlights 4-chlorophenoxy-acetamide derivatives as ATF4 inhibitors, implying that the target compound may share this mechanism. ATF4 is a transcription factor implicated in cancer progression and stress responses, making such inhibitors promising for oncology.

- Synthetic Challenges: The phthalimide derivative in requires high purity for polymer synthesis, whereas the target compound’s tetrahydroisoquinoline core may pose challenges in stereochemical control during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.